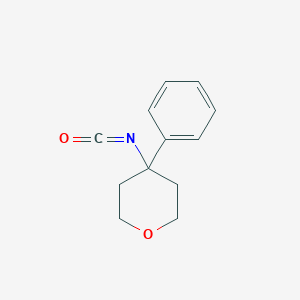
4-Isocyanato-4-phenyltetrahydropyran
Descripción general
Descripción
4-Isocyanato-4-phenyltetrahydropyran is a chemical compound with the molecular formula C12H13NO2 . It is also known by other names such as 4-isocyanato-4-phenyltetrahydro-2h-pyran, 4-phenyltetrahydro-2h-pyran-4-yl isocyanate, and 4-phenyl-2h-3,4,5,6-tetrahydropyran-4-isocyanate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: O=C=NC1 (CCOCC1)C1=CC=CC=C1 . The molecular weight of this compound is 203.24 g/mol .Aplicaciones Científicas De Investigación
Biomonitoring of Isocyanate Exposure
Isocyanates, including compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, play a significant role in industrial manufacturing. They are involved in the formation of DNA and protein adducts, which are crucial in biomonitoring individuals exposed to xenobiotics. For instance, the synthesis and characterization of DNA adducts resulting from these isocyanates have been studied, indicating their relevance in monitoring environmental or occupational exposure to harmful substances (Beyerbach, Farmer, & Sabbioni, 2006).
Small Molecule Fixation
Isocyanates, including tetrahydropyran derivatives, have been employed in the fixation of small molecules like carbon dioxide and isocyanates themselves, leading to the formation of zwitterionic, bicyclic boraheterocycles. This application highlights the importance of isocyanates in environmental chemistry, particularly in capturing and utilizing small molecules effectively (Theuergarten et al., 2012).
Synthetic Organic Chemistry
Isocyanates, including the 4-Isocyanato-4-phenyltetrahydropyran, are key in synthetic organic chemistry. They are involved in complex reactions, such as three-component bicyclization strategies, to efficiently synthesize densely functionalized compounds like pyrano[3,4-c]pyrroles. This demonstrates their versatility in building molecular complexity through multiple bond-forming events (Gao et al., 2016).
Polymer Chemistry
Isocyanates are integral in the synthesis and development of polymers. For example, they are used in the preparation of polymer-supported quenching reagents, which are essential in the parallel purification of crude reaction products in solution-phase syntheses. This application underscores the significance of isocyanates in facilitating efficient and rapid purification processes in chemical synthesis (J. C. and & Hodges, 1997).
Safety and Hazards
4-Isocyanato-4-phenyltetrahydropyran is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Mecanismo De Acción
Mode of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may interact with its targets through similar chemical reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Propiedades
IUPAC Name |
4-isocyanato-4-phenyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-10-13-12(6-8-15-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKGHFQAYVPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652783 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941717-02-8 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
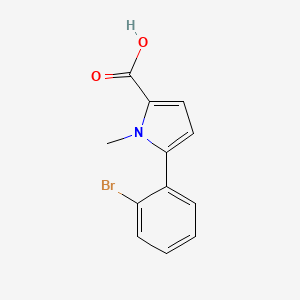
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)
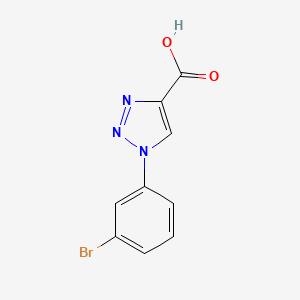

![N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1517616.png)

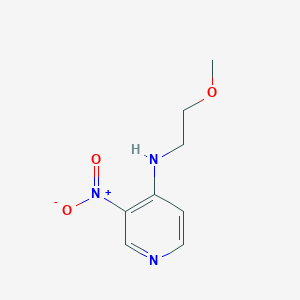

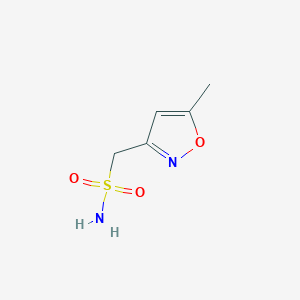
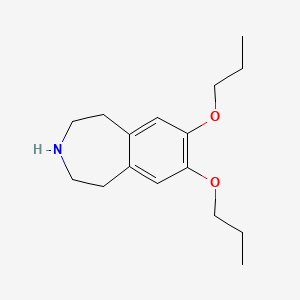
![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
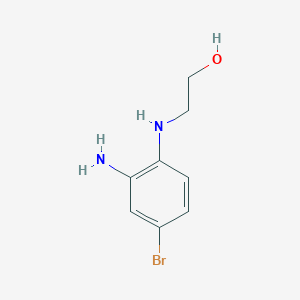
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)